molecular formula C22H17N3O3S B2895127 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 1031969-33-1

3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2895127
CAS No.: 1031969-33-1
M. Wt: 403.46
InChI Key: ODTRTRPSXVYQRX-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine dioxide class, characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety, with sulfone (1,1-dioxido) and ketone (3-oxo) functional groups. The 2-position is substituted with a benzyl group, while a benzonitrile moiety is attached via a methyl bridge at the 4-position.

Synthetic routes for analogous benzothiadiazine derivatives often involve condensation reactions between substituted o-phenylenediamines and aldehydes or ketones, followed by oxidation to introduce sulfone groups. For example, describes the synthesis of a related benzothiazine derivative using sodium metabisulfite-mediated cyclization .

Properties

IUPAC Name

3-[(2-benzyl-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c23-14-18-9-6-10-19(13-18)15-24-20-11-4-5-12-21(20)29(27,28)25(22(24)26)16-17-7-2-1-3-8-17/h1-13H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTRTRPSXVYQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzenesulfonamide with benzaldehyde to form the intermediate Schiff base, which is then cyclized to form the thiadiazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the literature:

Compound Core Structure Substituents Key Features Biological Relevance Reference
3-((2-Benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzonitrile Benzothiadiazine dioxide 2-Benzyl, 4-(benzonitrile methyl) High polarity due to nitrile; potential protease inhibition Anticancer, anti-inflammatory (inferred)
3-[(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)methyl]benzonitrile Benzothiazine dioxide 3-Benzoyl, 4-hydroxy, 4-(benzonitrile methyl) Hydroxy group enhances solubility; benzoyl may alter binding Biologically active (unspecified)
3-((2-(2-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzonitrile Benzothiadiazine dioxide 2-(2-Methoxyphenyl), 4-(benzonitrile methyl) Methoxy group increases lipophilicity; electronic effects on reactivity Not reported
4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzonitrile Benzothiadiazine dioxide 2-(3-Methoxyphenyl), 4-(benzonitrile methyl) Positional isomer of methoxy substitution; impacts steric interactions Not reported
Olaparib Impurity 3: 3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile Phthalazinone Phthalazinone core with benzonitrile methyl Different heterocycle; nitrile may affect DNA repair enzyme binding PARP inhibitor impurity
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Imidazolidinone Imidazolidinone core with trifluoromethyl and hydroxybutyl substituents Thioxo and trifluoromethyl groups enhance metabolic stability Antidiabetic (inferred from structural class)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The benzyl group in the target compound likely enhances hydrophobic interactions compared to methoxy-substituted analogs (e.g., ).

Synthetic Accessibility: Benzothiadiazine derivatives are typically synthesized via cyclization of o-phenylenediamine precursors, whereas phthalazinone-based analogs (e.g., Olaparib Impurity 3) require different routes, such as Friedländer condensations .

Structural Characterization :

  • Crystallographic studies using SHELX programs (e.g., SHELXL, SHELXS) confirm the planar geometry of the benzothiadiazine core and the orientation of substituents .

Thermodynamic Stability: Sulfone groups (1,1-dioxido) in benzothiadiazines improve oxidative stability compared to non-oxidized thiadiazines .

Biological Activity

The compound 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a member of the benzothiadiazine family, known for its diverse biological activities. This article explores its synthesis, chemical properties, and particularly its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is C23H19N3O4SC_{23}H_{19}N_{3}O_{4}S with a molecular weight of 433.5 g/mol. The structure features a benzothiadiazine core which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC23H19N3O4S
Molecular Weight433.5 g/mol
CAS Number896684-46-1

Synthesis

The synthesis of this compound typically involves the reaction of benzyl derivatives with thiadiazine intermediates under controlled conditions. Various methods have been reported in literature for synthesizing related compounds, often focusing on optimizing yields and purity through techniques such as NMR spectroscopy and X-ray crystallography.

Antimicrobial Activity

Research indicates that compounds within the benzothiadiazine class exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been tested for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's .

Antioxidant Properties

Another aspect of its biological activity includes antioxidant effects. The presence of the dioxido group in the structure contributes to its ability to scavenge free radicals, which is essential in reducing oxidative stress in biological systems .

Study 1: Enzyme Inhibition

In a study conducted on various synthesized benzothiadiazine derivatives, it was found that the compound significantly inhibited AChE with an IC50 value lower than that of standard drugs used for comparison. This suggests a potential therapeutic application in treating cognitive disorders .

Study 2: Antimicrobial Efficacy

A comparative analysis of several benzothiadiazine derivatives revealed that our compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics. The mechanism was attributed to disruption of bacterial cell membranes .

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionStrong AChE inhibition
AntioxidantFree radical scavenging

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